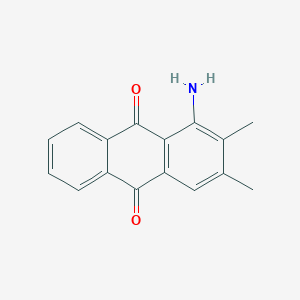
1-Amino-2,3-dimethylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2,3-dimethylanthracene-9,10-dione is an organic compound with the molecular formula C₁₆H₁₃NO₂. It belongs to the class of anthracenedione derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and two methyl groups attached to the anthracene core, which significantly influences its chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2,3-dimethylanthracene-9,10-dione typically involves the amidation of weak amines. One effective method is the coupling of 1-aminoanthracene-9,10-dione with sterically hindered carboxylic acids using COMU as the coupling agent. This reaction is carried out under mild conditions and yields high-purity amide derivatives .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization and characterization using advanced techniques like NMR and HPLC .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-2,3-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonic derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include quinonic derivatives, hydroquinone derivatives, and various substituted anthracenediones .
Wissenschaftliche Forschungsanwendungen
1-Amino-2,3-dimethylanthracene-9,10-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Amino-2,3-dimethylanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it has been found to inhibit glutathione reductase, an enzyme involved in cellular redox balance . This inhibition can lead to oxidative stress and cell death, which is beneficial in targeting cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 2-Aminoanthracene-9,10-dione
- 1,4-Diaminoanthracene-9,10-dione
- 2,3-Dimethylanthracene-9,10-dione
Comparison: 1-Amino-2,3-dimethylanthracene-9,10-dione is unique due to the presence of both amino and methyl groups, which enhance its reactivity and biological activity compared to its analogs. The specific substitution pattern also influences its solubility and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C16H13NO2 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
1-amino-2,3-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C16H13NO2/c1-8-7-12-13(14(17)9(8)2)16(19)11-6-4-3-5-10(11)15(12)18/h3-7H,17H2,1-2H3 |
InChI-Schlüssel |
QNLBFFTVWDTZNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1C)N)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


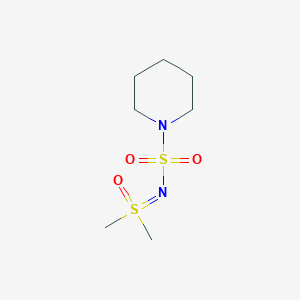
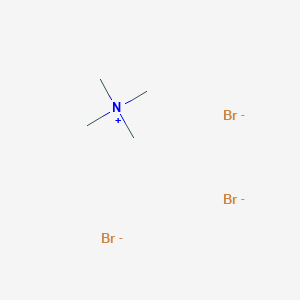

![tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13145467.png)

![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)
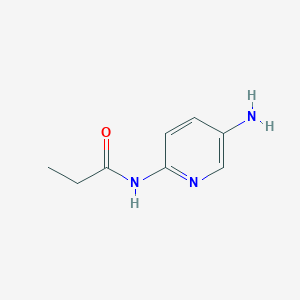

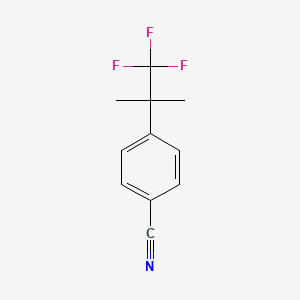
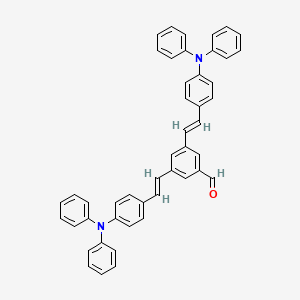
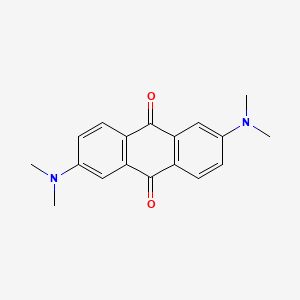

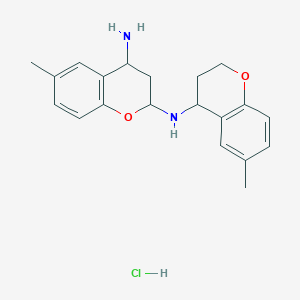
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
